1,3-Dichloro-7-fluoroisoquinoline
Übersicht
Beschreibung
1,3-Dichloro-7-fluoroisoquinoline: is a heterocyclic compound with the molecular formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol . This compound is part of the isoquinoline family, which is known for its nitrogen-containing heteroaromatic structure fused with a benzene ring. Isoquinolines are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-7-fluoroisoquinoline can be synthesized through various methods, including:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization Reactions: The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and other nucleophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-7-fluoroisoquinoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dichloroisoquinoline
- 7-Fluoroisoquinoline
- 3-Chloro-1-fluoroisoquinoline
Comparison: 1,3-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Biologische Aktivität
1,3-Dichloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a range of biological effects through its interactions with various molecular targets, making it a subject of interest for further research.
The molecular formula of this compound is , with a molecular weight of approximately 217.05 g/mol. The presence of chlorine and fluorine atoms at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological activity.
This compound acts primarily through enzyme inhibition and receptor modulation . It has been shown to bind to specific enzymes involved in cellular processes, leading to alterations in their activity. This mechanism is crucial for its potential applications in cancer therapy and other therapeutic areas.
Key Targets
- Cyclin D1 : Inhibition of this protein can lead to cell cycle arrest in cancer cells.
- Methionine S-adenosyltransferase-2 (MAT2A) : This enzyme plays a role in methylation processes and is implicated in cancer progression.
Biological Activities
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly colorectal cancer.
Case Studies
- Colorectal Cancer Inhibition : A study highlighted that fluorinated heterocycles, including derivatives similar to this compound, inhibited the proliferation of LS174T colon cancer cells by modulating cyclin D1 levels and inducing cyclin-dependent kinase inhibitor-1 (p21) . The compound showed over 75% inhibition at concentrations around 1 μM.
- Selectivity Over Normal Cells : In comparative studies against normal cell lines (e.g., BEAS-2B lung epithelial cells), this compound demonstrated selective cytotoxicity towards cancer cells, indicating a favorable therapeutic index .
Comparative Biological Activity
The following table summarizes the biological activities of various isoquinoline derivatives compared to this compound:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Two chlorines; one fluorine | Anticancer properties |
1-Chloro-5-fluoroisoquinoline | One chlorine; one fluorine | Moderate antibacterial properties |
3-Chloro-5,8-difluoroisoquinoline | One chlorine; two fluorines | Antimicrobial activity |
4-(2,6-Difluorophenyl)ethynyl | Varies by substitution | Potent anticancer effects |
Research Applications
Due to its biological activity, this compound serves as a lead compound in drug discovery for:
- Antimicrobial therapies
- Anticancer treatments
Its unique structural properties allow it to interact effectively with biological targets, making it a valuable candidate for further pharmaceutical development.
Eigenschaften
IUPAC Name |
1,3-dichloro-7-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBWABYLPCEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650485 | |
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-25-3 | |
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.